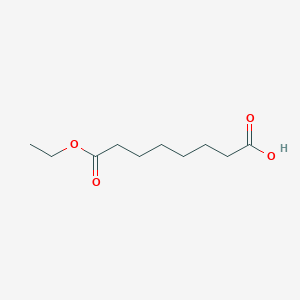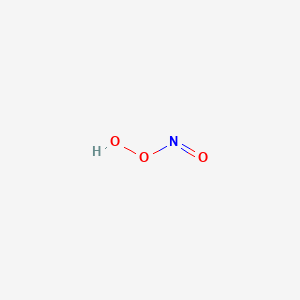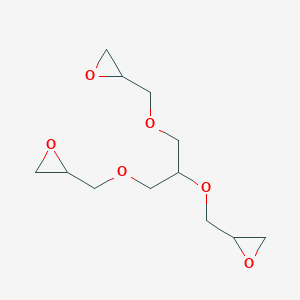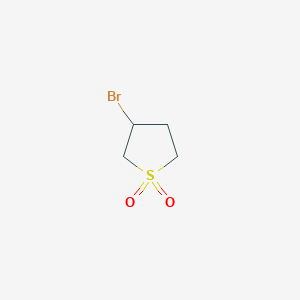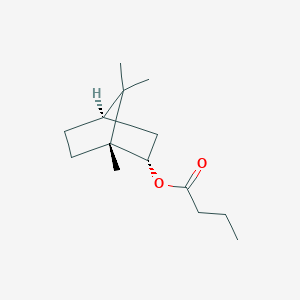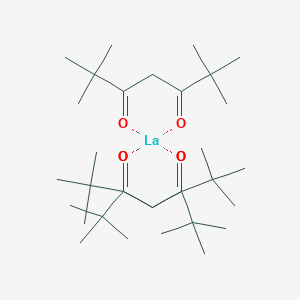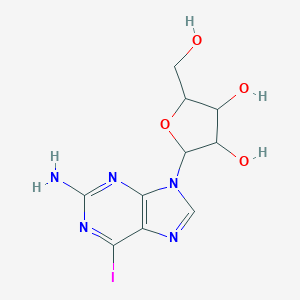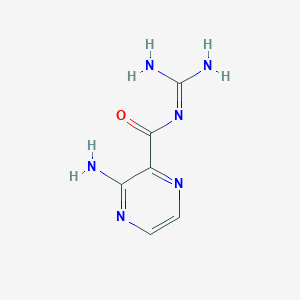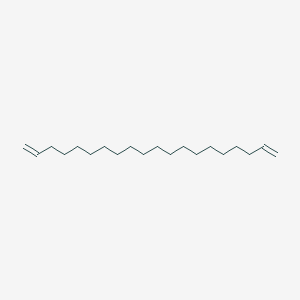
1,19-Eicosadiene
Vue d'ensemble
Description
Synthesis Analysis
1,19-Eicosadiene can be synthesized through various chemical pathways, including the successive condensation of peptide fragments for related compounds, indicating the complexity and versatility of synthetic strategies for long-chain hydrocarbons and related molecules (S. Funakoshi & H. Yajima, 1982). Another method involves the preparation of deuterium-labeled fatty acid methyl esters through acetylenic coupling reactions and subsequent reductions, showcasing techniques for producing isotopically labeled compounds for research purposes (R. Adlof & E. Emken, 1987).
Molecular Structure Analysis
The molecular structure of related eicosanoid compounds, such as 1,19-diethoxycarbonyl-2,3,7,8,12,13,17,18-octamethylbiladiene-ac dihydrobromide, reveals a linear arrangement with planar units, demonstrating the structural complexity and diversity of eicosanoids and their derivatives (G. Struckmeier, U. Thewalt, & J. Engel, 1976).
Chemical Reactions and Properties
Eicosadienoic acid and its derivatives participate in various biochemical pathways, including the biosynthesis of prostaglandins from epoxy-eicosatetraenoic acids, highlighting the intricate chemical reactions these compounds undergo in biological contexts (E. Oliw, S. Okamoto, L. Hörnsten, & F. Sato, 1992).
Physical Properties Analysis
The physical properties of 1,19-Eicosadiene, such as melting point, boiling point, and solubility, would be directly influenced by its molecular structure. However, specific studies focusing on these properties were not identified, suggesting a gap in the literature.
Chemical Properties Analysis
1,19-Eicosadiene and its related compounds exhibit a variety of chemical properties, including the modulation of pro-inflammatory modulators in murine macrophages. This indicates the potential biological activity and chemical reactivity of such compounds, which could be explored further for therapeutic and industrial applications (Yung-Sheng Huang, Wen-Cheng Huang, Chi-Wei Li, & L. Chuang, 2011).
Applications De Recherche Scientifique
Schizophrenia Treatment : Ethyl-eicosapentaenoate (E-E), a derivative of 1,19-Eicosadiene, showed effectiveness in reducing symptoms in patients with schizophrenia, particularly when used alongside antipsychotic drugs (Peet & Horrobin, 2002).
Bipolar Disorder : E-E was found to be an effective add-on treatment for bipolar depression, showing significant improvement in depressive symptoms with good tolerability (Frangou, Lewis, & McCrone, 2006).
Cardiovascular Health : Long-term use of eicosapentaenoic acid (EPA) was effective in preventing major coronary events in patients with high cholesterol, especially in reducing non-fatal coronary events (Yokoyama et al., 2007).
Depression in Diabetes : EPA as an add-on to antidepressants did not significantly reduce depressive symptoms in patients with diabetes, suggesting the need for further research in this area (Bot et al., 2010).
Borderline Personality Disorder : E-EPA showed promising results in treating women with borderline personality disorder, particularly in reducing aggression and depressive symptoms (Zanarini & Frankenburg, 2003).
Neurodegenerative Diseases : EPA has been explored for its potential benefits in treating various psychiatric and neurodegenerative diseases due to its anti-inflammatory and neuroprotective effects (Song & Zhao, 2007).
Cancer-Associated Wasting : Studies on EPA's effectiveness in treating cancer-associated wasting have shown mixed results, with some suggesting no significant benefit compared to other treatments (Jatoi et al., 2004).
Arterial Stiffness in Dyslipidemia : Eicosapentaenoic acid supplements may attenuate age-related increases in arterial stiffness in patients with dyslipidemia (Tomiyama et al., 2005).
Inflammatory Modulation : Eicosadienoic acid can differentially modulate the production of pro-inflammatory modulators in murine macrophages, suggesting its potential in managing inflammation-related conditions (Huang et al., 2011).
Topical Ointment Applications : Eicosadiene was identified in a study involving the development of a biosurfactant-based herbal-nano topical ointment for wound treatment, indicating its potential in transdermal applications (Kubendiran et al., 2021).
Orientations Futures
The recent study that synthesized 1,19-Eicosadiene from castor oil suggests potential future directions . The researchers suggest that their method could be used to convert side-chain carboxylic acids to other products or perhaps to convert succinic acid esters into adipic acid esters . This could open up new possibilities for the use of 1,19-Eicosadiene in various applications.
Propriétés
IUPAC Name |
icosa-1,19-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFCAXSGQLCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333872 | |
| Record name | 1,19-Eicosadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,19-Eicosadiene | |
CAS RN |
14811-95-1 | |
| Record name | 1,19-Eicosadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,19-Eicosadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,19-EICOSADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZ9N8W9QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



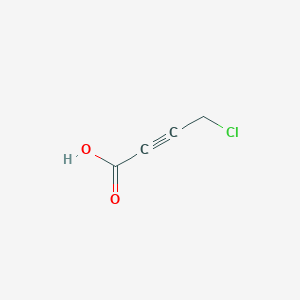
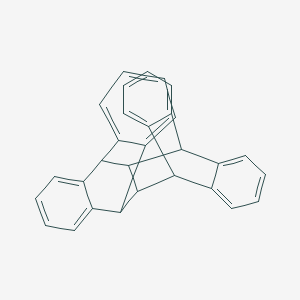
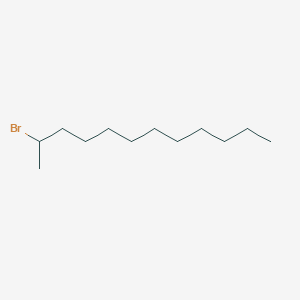
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
